molecular formula C14H8Cl2N4O B602027 Clofentezine Metabolite 2 CAS No. 107573-62-6

Clofentezine Metabolite 2

Cat. No.: B602027
CAS No.: 107573-62-6
M. Wt: 319.15
InChI Key:
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Biochemical Analysis

Biochemical Properties

Clofentezine Metabolite 2, like its parent compound, may interact with various enzymes, proteins, and other biomoleculesThe parent compound Clofentezine acts primarily as an ovicide, with some activity on early motile stages .

Cellular Effects

The parent compound Clofentezine is known to have a low toxicity risk to humans

Molecular Mechanism

The parent compound Clofentezine is known to exert its effects primarily as an ovicide

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings is currently lacking. The parent compound Clofentezine is moderately persistent in soil systems .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. The parent compound Clofentezine has a low mammalian toxicity .

Metabolic Pathways

The metabolic pathway of this compound involves the cleavage of the tetrazine ring of the parent compound Clofentezine to form 2-chlorobenzonitrile (AE F023666), which is further oxidised .

Transport and Distribution

The parent compound Clofentezine has a low aqueous solubility and is not volatile .

Preparation Methods

The synthesis of Clofentezine Metabolite 2 involves the chemical modification of clofentezine. The primary synthetic route includes the hydroxylation of clofentezine at specific positions on the phenyl ring. This process typically requires the use of strong oxidizing agents under controlled conditions to ensure the selective formation of the desired metabolite

Chemical Reactions Analysis

Clofentezine Metabolite 2 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated or dechlorinated derivatives of the original compound .

Comparison with Similar Compounds

Clofentezine Metabolite 2 can be compared with other similar compounds, such as:

This compound is unique due to its specific hydroxylation pattern, which gives it distinct chemical and biological properties compared to its parent compound and other metabolites .

Properties

IUPAC Name

4-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4O/c15-11-4-2-1-3-9(11)13-17-19-14(20-18-13)10-7-8(21)5-6-12(10)16/h1-7,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOSQCCWQGQWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC(=C3)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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